molecular formula C10H21NO B7784337 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol

Cat. No.: B7784337
M. Wt: 171.28 g/mol
InChI Key: YGCSCXDFYNEGKS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol is an organic compound that belongs to the class of tertiary alcohols It features a pyrrolidine ring attached to a butanol backbone with two methyl groups at the third carbon position

Scientific Research Applications

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals or as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of 3,3-dimethylbutan-2-one.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylbutan-2-one or 3,3-dimethylbutanoic acid.

    Reduction: Formation of 3,3-dimethylbutan-2-ol or 3,3-dimethylbutane.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidine ring and tertiary alcohol group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine: Similar structure but with an amine group instead of an alcohol.

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-one: Similar structure but with a ketone group instead of an alcohol.

    3,3-Dimethyl-1-(pyrrolidin-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

Uniqueness

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol is unique due to its combination of a tertiary alcohol and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)9(12)8-11-6-4-5-7-11/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCSCXDFYNEGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.